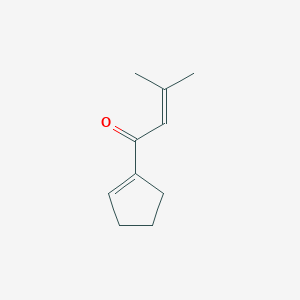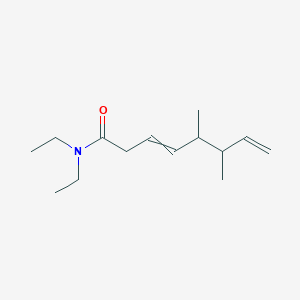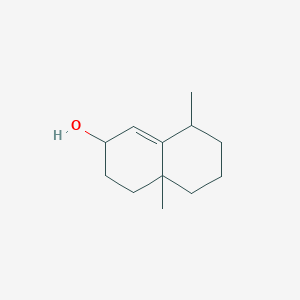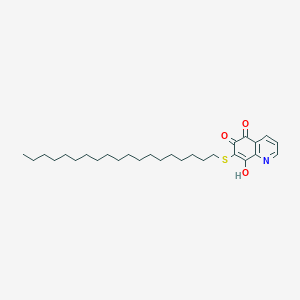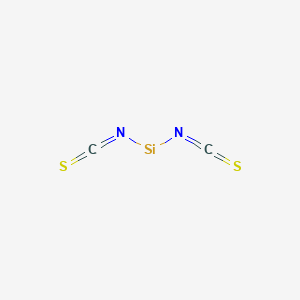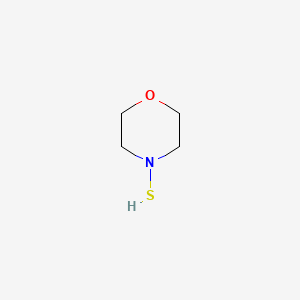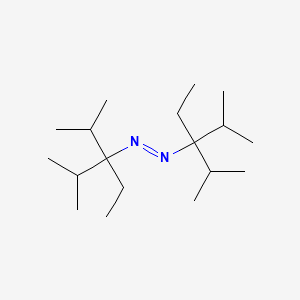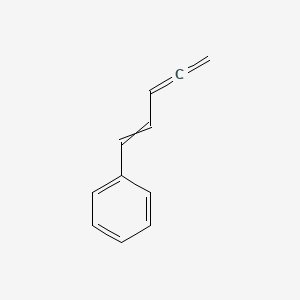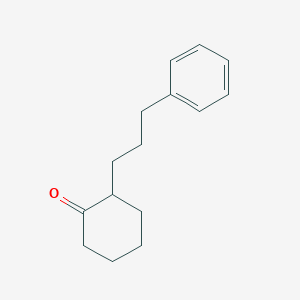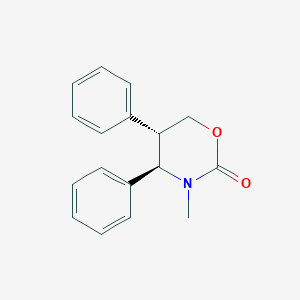
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one is a chiral compound with a unique structure that includes an oxazinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable carbonyl compound under acidic or basic conditions to form the oxazinanone ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom in the oxazinanone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazinanones.
Aplicaciones Científicas De Investigación
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5S)-4,5-diphenyl-2-oxazoline
- (4R,5S)-4,5-diphenyl-2-oxazolidinone
- (4R,5S)-4,5-diphenyl-2-oxazolidine
Uniqueness
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position of the oxazinanone ring. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties .
Propiedades
Número CAS |
51930-80-4 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
(4R,5S)-3-methyl-4,5-diphenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C17H17NO2/c1-18-16(14-10-6-3-7-11-14)15(12-20-17(18)19)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-/m0/s1 |
Clave InChI |
BBZOYIRGUVVPJG-HOTGVXAUSA-N |
SMILES isomérico |
CN1[C@H]([C@@H](COC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1C(C(COC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
